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Compound of Interest

Compound Name:

3-(4-

(Trifluoromethyl)phenoxy)azetidine

hydrochloride

Cat. No.: B595160 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride is a substituted azetidine derivative

of interest in pharmaceutical research and development. The presence of the trifluoromethyl

group can significantly influence the molecule's metabolic stability and bioavailability.[1] The

azetidine ring provides a rigid scaffold, which can be crucial for binding to biological targets.[1]

Accurate and comprehensive analytical characterization is essential to confirm the identity,

purity, and stability of this compound, ensuring reliable and reproducible results in downstream

applications. This document provides detailed protocols for the structural elucidation and purity

assessment of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride using a suite of

standard analytical techniques.

Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
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Property Value

IUPAC Name
3-[4-(Trifluoromethyl)phenoxy]azetidine

hydrochloride

Molecular Formula C₁₀H₁₁ClF₃NO

Molecular Weight 253.65 g/mol

CAS Number 1217631-09-5

Appearance White to off-white solid

Purity (Typical) ≥98%

Storage Store at 2-8°C, protect from moisture

Analytical Techniques Overview
A multi-technique approach is necessary for the unambiguous characterization of 3-(4-
(Trifluoromethyl)phenoxy)azetidine hydrochloride. The relationship between the analytical

methods and the information they provide is crucial for a comprehensive quality assessment.

Information Derived

Analytical Techniques

Structural Elucidation Identity Confirmation Purity & Impurity Profile Thermal Properties Elemental Composition

NMR (¹H, ¹³C, ¹⁹F)Mass Spectrometry (MS)FTIR Spectroscopy HPLC-UV
Differential Scanning
Calorimetry (DSC)

Elemental Analysis

Click to download full resolution via product page

Figure 1: Relationship between analytical techniques and derived information.
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Experimental Protocols
Detailed methodologies for the characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine
hydrochloride are provided below. These protocols are representative and may require

optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used for the definitive structural confirmation of the molecule. ¹H, ¹³C, and

¹⁹F NMR spectra are acquired to provide a complete structural profile.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of

Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many

hydrochloride salts.[2]

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16.

Relaxation Delay: 2.0 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 seconds.

Spectral Width: 0 to 200 ppm.

¹⁹F NMR Acquisition:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b595160?utm_src=pdf-body
https://www.benchchem.com/product/b595160?utm_src=pdf-body
https://www.rsc.org/suppdata/c7/re/c7re00023e/c7re00023e1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b595160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pulse Program: Standard single-pulse sequence, proton-decoupled.

Number of Scans: 64.

Relaxation Delay: 2.0 seconds.

Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (external or internal standard).

High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the primary method for determining the purity of the compound and

identifying any potential impurities.[3] A reverse-phase method is typically employed for this

type of molecule.

Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient Program:

Time (min) % A % B

0.0 95 5

20.0 5 95

25.0 5 95

25.1 95 5

| 30.0 | 95 | 5 |

Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.

Detection Wavelength: 220 nm and 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a

final concentration of 1.0 mg/mL.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the free base form of the

compound. Electrospray Ionization (ESI) is a suitable technique for this molecule.

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source.

Ionization Mode: Positive ESI (+).

Mass Range: 50 - 500 m/z.

Capillary Voltage: 3.5 kV.

Cone Voltage: 30 V.

Source Temperature: 120°C.

Desolvation Temperature: 350°C.

Sample Infusion: The sample prepared for HPLC analysis can be directly infused or

analyzed via LC-MS using the same chromatographic conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic

functional groups present in the molecule.[4]

Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

[5]

Acquisition Parameters:

Spectral Range: 4000 - 650 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32.

Data Processing: The spectrum is typically presented in terms of transmittance or

absorbance.

Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the thermal stability of the compound.

This is a critical parameter for pharmaceutical materials.[6]

Instrumentation: Differential Scanning Calorimeter.

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal

it.

Method:

Equilibrate at 25°C.

Ramp the temperature from 25°C to 300°C at a rate of 10°C/min.

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen in

the compound, which is compared against theoretical values to support the molecular formula.

Instrumentation: CHN Elemental Analyzer.
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Sample Preparation: Accurately weigh 1-2 mg of the finely ground, dried sample into a tin

capsule.

Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified.

The results are reported as a weight percentage of each element.

Overall Analytical Workflow
The characterization process follows a logical sequence to build a complete profile of the

compound, from initial identity checks to quantitative purity assessment.
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Sample Received:
3-(4-(CF3)phenoxy)azetidine HCl

Initial Identity Screen
(FTIR & MS)

Step 1

Full Structural Elucidation
(¹H, ¹³C, ¹⁹F NMR)

Step 2

Purity & Impurity Profile
(HPLC-UV)

Step 3

Physicochemical Properties
(DSC & Elemental Analysis)

Step 4

Data Compilation & Review

Step 5

PASS

Meets Spec?

FAIL
(Further Investigation)

 

Certificate of Analysis
(COA) Generation
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Figure 2: General analytical workflow for compound characterization.
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Data Presentation and Summary
The following tables summarize representative data obtained from the analytical

characterization of a typical batch of 3-(4-(Trifluoromethyl)phenoxy)azetidine
hydrochloride.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

9.85 br s - 2H
NH₂⁺
(azetidinium)

7.78 d 8.8 2H Ar-H

7.25 d 8.8 2H Ar-H

5.30 m - 1H O-CH

4.40 m - 2H Azetidine-CH₂

| 4.15 | m | - | 2H | Azetidine-CH₂ |

Table 2: Mass Spectrometry (ESI+) Data

m/z (Calculated) m/z (Found) Assignment

| 218.08 | 218.1 | [M+H]⁺ (Free Base) |

Table 3: FTIR Spectral Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

2800-3200 Broad
N-H Stretch (Ammonium
Salt)

1610, 1515 Strong C=C Stretch (Aromatic)

1325 Strong C-F Stretch (Trifluoromethyl)

| 1250, 1115 | Strong | C-O Stretch (Aryl Ether) |

Table 4: HPLC Purity Data

Parameter Result

Retention Time 12.5 min

| Purity (at 254 nm) | 99.2% |

Table 5: Thermal and Elemental Analysis Data

Analysis Parameter Theoretical Value Experimental Value

DSC
Melting Point
(Onset)

- 215.4 °C

Elemental % Carbon 47.35% 47.28%

% Hydrogen 4.37% 4.41%

| | % Nitrogen | 5.52% | 5.49% |

Conclusion
The combination of NMR, MS, FTIR, HPLC, DSC, and elemental analysis provides a

comprehensive characterization of 3-(4-(Trifluoromethyl)phenoxy)azetidine hydrochloride.

The protocols and representative data presented here serve as a robust framework for
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researchers to confirm the structure, identity, purity, and key physicochemical properties of this

compound, ensuring its quality for use in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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